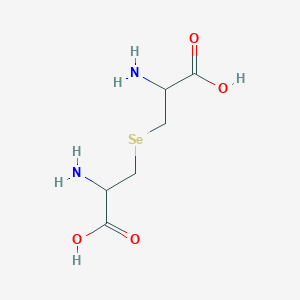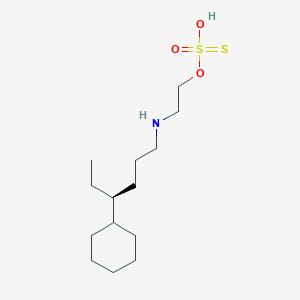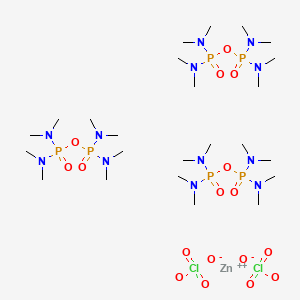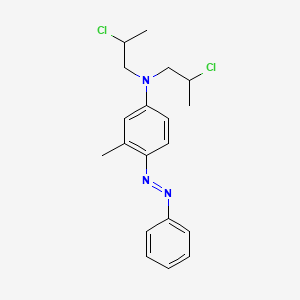
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- is a derivative of azobenzene, a class of organic molecules characterized by two phenyl rings connected by an azo bond (N=N). Azobenzenes are well-known for their photoswitchable properties, which allow them to undergo reversible isomerization between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including photonics, sensing, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. For Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl-, the synthesis may involve the following steps:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with an activated aromatic compound, such as a phenol or aniline derivative, under basic conditions.
Industrial Production Methods
Industrial production of azobenzene derivatives often involves large-scale azo coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used include water, ethanol, and acetic acid, and the reactions are typically carried out at controlled temperatures to prevent decomposition .
化学反应分析
Types of Reactions
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- can undergo various chemical reactions, including:
Oxidation: The azo bond can be oxidized to form azoxy compounds.
Reduction: The azo bond can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
科学研究应用
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in the development of smart materials and sensors.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological targets.
Industry: Utilized in the production of dyes, liquid crystals, and other photoresponsive materials
作用机制
The primary mechanism of action for azobenzene derivatives involves the reversible isomerization between trans and cis forms upon exposure to light. This photoisomerization alters the molecular geometry and electronic distribution, which can affect the compound’s interaction with other molecules and materials. In biological systems, this property can be used to control the activity of proteins and other biomolecules by modulating their conformation and function .
相似化合物的比较
Similar Compounds
Bis(4-amino-2-bromo-6-methoxy)azobenzene: Exhibits similar photoswitching properties but forms azonium ions under acidic conditions.
Multi-azobenzene Polymers: Incorporate multiple azobenzene groups into polymers to enhance photoresponsiveness.
Uniqueness
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- is unique due to its specific substitution pattern, which can influence its photochemical properties and reactivity. The presence of the 2-chloropropyl and amino groups can enhance its solubility and interaction with other molecules, making it suitable for specialized applications in materials science and biology .
属性
CAS 编号 |
63980-14-3 |
|---|---|
分子式 |
C19H23Cl2N3 |
分子量 |
364.3 g/mol |
IUPAC 名称 |
N,N-bis(2-chloropropyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C19H23Cl2N3/c1-14-11-18(24(12-15(2)20)13-16(3)21)9-10-19(14)23-22-17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3 |
InChI 键 |
LKORMJLGCBXHEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(CC(C)Cl)CC(C)Cl)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)

![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)


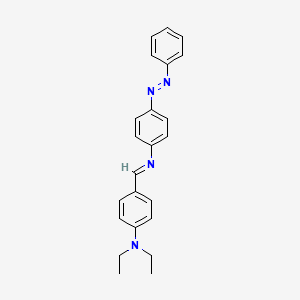
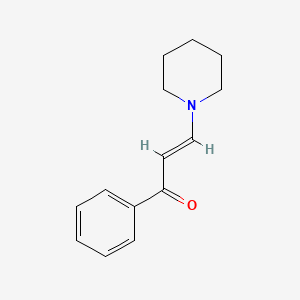

![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
